

## Overview of Arachidonoyl-1-thio-glycerol and Noladin Ether

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Compound of Interest		
Compound Name:	Arachidonoyl-1-thio-Glycerol	
Cat. No.:	B571053	Get Quote

Noladin ether (2-arachidonyl glyceryl ether or 2-AGE) is a putative endocannabinoid that was first isolated from porcine brain.[1] It is an ether-linked analog of 2-AG, a modification that confers greater metabolic stability compared to the ester bond in 2-AG, making it a valuable tool for studying cannabinoid receptor pharmacology.[1]

**Arachidonoyl-1-thio-glycerol** (ATG), in contrast, is a synthetic thioester analog of 2-AG. The substitution of the ester oxygen with sulfur at the sn-1 position makes it a specific substrate for monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of 2-AG. It is predominantly used in colorimetric and fluorometric assays to measure MAGL activity.

### **Head-to-Head Comparison**

The primary distinction between these two molecules lies in their principal biological targets. Noladin ether is a direct agonist for cannabinoid receptors, whereas ATG's primary utility is as a substrate for the metabolic enzyme MAGL. There is currently no significant evidence to suggest that ATG acts as a direct ligand for cannabinoid receptors.

#### **Data Presentation**

The following table summarizes the key quantitative parameters for noladin ether and the established role of **arachidonoyl-1-thio-glycerol**.



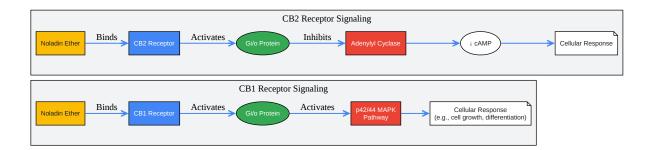
Feature	Noladin Ether	Arachidonoyl-1-thio- glycerol
Primary Target	Cannabinoid Receptors (CB1 and CB2)	Monoacylglycerol Lipase (MAGL)
Chemical Nature	Ether-linked 2-AG analog	Thioester 2-AG analog
CB1 Receptor Binding Affinity (Ki)	21.2 ± 0.5 nM[1]	No reported binding
CB2 Receptor Binding Affinity (Ki)	> 3 μM[1] or 480 nM[2]	No reported binding
CB1 Receptor Functional Activity	Agonist; stimulates p42/44 MAP kinase[3]	Not applicable
CB2 Receptor Functional Activity	Full Agonist; inhibits adenylyl cyclase[2]	Not applicable
Primary Application	In vitro/in vivo studies of cannabinoid receptor function	Assay substrate for MAGL activity

# Signaling Pathways and Experimental Workflows Noladin Ether Signaling Pathway

Noladin ether exerts its effects by binding to and activating cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). Upon activation, these receptors initiate downstream signaling cascades.

- CB1 Receptor: Activation of the CB1 receptor by noladin ether has been shown to stimulate the p42/44 mitogen-activated protein kinase (MAPK) pathway.[3][4] This pathway is involved in regulating a variety of cellular processes, including cell growth, differentiation, and survival.
- CB2 Receptor: At the CB2 receptor, noladin ether acts as a full agonist, leading to the inhibition of adenylyl cyclase.[2] This results in a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger involved in numerous cellular functions.





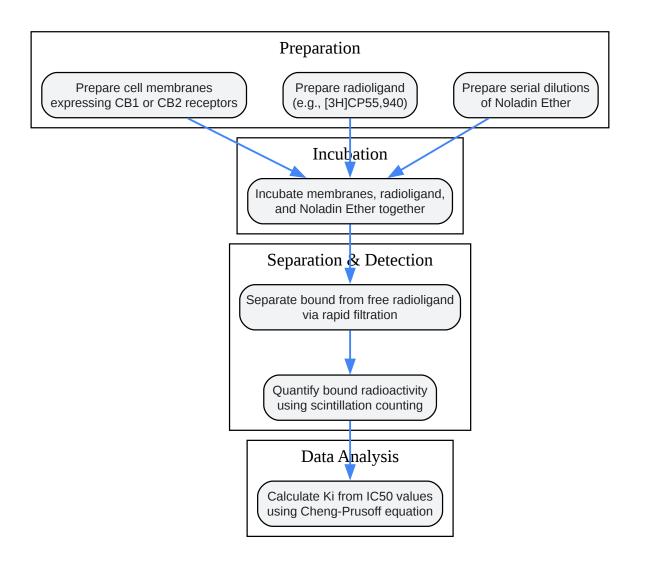
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Noladin Ether Signaling Pathways

## Experimental Workflow: Cannabinoid Receptor Binding Assay

To determine the binding affinity of a compound like noladin ether to cannabinoid receptors, a competitive radioligand binding assay is commonly employed. This workflow illustrates the key steps in such an experiment.





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